molecular formula C19H19ClN4O2S B2829789 N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1448054-23-6

N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2829789
M. Wt: 402.9
InChI Key: YSVMJSSABHYNCU-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Activity

Compounds with the 1,3,4-oxadiazole moiety have been explored for their antimicrobial properties. A study involving the synthesis and antibacterial study of N-substituted derivatives of similar compounds demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Another research effort synthesized hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their biological activities, including antimicrobial activity (Başoğlu et al., 2013).

Alzheimer's Disease Research

Compounds bearing the 1,3,4-oxadiazole structure have been evaluated as potential drug candidates for Alzheimer’s disease. One study synthesized new N-substituted derivatives to assess their utility in this area, focusing on their enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease research (Rehman et al., 2018).

Tubulin Inhibition and Anticancer Activity

Research into 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has identified these compounds as a new chemical class of antiproliferative agents acting as tubulin inhibitors. This discovery has implications for cancer treatment, as tubulin is a crucial target in cancer therapy (Krasavin et al., 2014). Another study focused on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as promising anticancer agents, highlighting several compounds with significant anticancer potential (Rehman et al., 2018).

Tuberculostatic Activity

Research on phenylpiperazine derivatives including the (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole has explored their potential as tuberculostatic agents. These studies contribute to the search for new treatments against tuberculosis, a major global health challenge (Foks et al., 2004).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c20-16-3-1-13(2-4-16)11-21-19(25)24-8-5-14(6-9-24)17-22-23-18(26-17)15-7-10-27-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVMJSSABHYNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

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